tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and functional groups such as tert-butyl, amino, and hydroxyethyl . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 2-bromoethanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or other oxidizing agents in an appropriate solvent such as dichloromethane (DCM) or acetone.
Reduction: NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted derivatives depending on the electrophile used .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological and medicinal research, this compound is used as an intermediate in the synthesis of potential pharmaceutical agents . Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its reactivity and functional groups allow for the creation of materials with specific properties .
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors . The presence of functional groups such as the amino and hydroxyethyl groups allows for hydrogen bonding and other interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate is unique due to the presence of both amino and hydroxyethyl functional groups on the azetidine ring . This combination of functional groups provides a unique reactivity profile and allows for the synthesis of a wide range of derivatives . The tert-butyl group also adds steric hindrance, which can influence the compound’s reactivity and interactions with other molecules .
Biological Activity
Tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS No. 152537-03-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C10H19NO3, with a molecular weight of 201.26 g/mol. Key physical properties include:
- Boiling Point : Not specified
- Molar Refractivity : 57.75
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
These properties suggest that the compound has a relatively high degree of solubility and potential for interaction with biological targets.
The biological activity of this compound appears to be linked to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are implicated in autoimmune responses and inflammatory diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies reported significant apoptosis induction in breast cancer cell lines when treated with this compound, measured by the increase in activated caspase-3 levels .
In Vivo Studies
In vivo experiments using mouse models have provided insights into the therapeutic potential of this compound. For example, in a lupus disease model (NZBWF1/J mice), oral dosing showed a reduction in auto-antibody titers associated with systemic lupus erythematosus when treated with this compound . The treatment led to statistically significant improvements compared to control groups, indicating its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activity Findings
Study Type | Model/Cell Line | Treatment Dose | Key Findings |
---|---|---|---|
In Vitro | MDA-MB-231 (Breast Cancer) | Varies (up to 100 µM) | Induction of apoptosis via caspase activation |
In Vivo | NZBWF1/J Mice | 33 mg/kg - 300 mg/kg | Reduction in anti-dsDNA auto-antibodies |
Case Studies
- Case Study on Autoimmunity : In the NZBWF1/J mouse model, continuous treatment over several weeks resulted in a marked decrease in disease progression as evidenced by lower titers of anti-dsDNA antibodies. This suggests a promising role for the compound in managing autoimmune diseases .
- Cancer Cell Line Response : In a study focused on breast cancer cell lines, the compound was shown to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer therapeutic .
Properties
IUPAC Name |
tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(11,7-12)4-5-13/h13H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRTUAVBFKKAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780283-92-2 | |
Record name | tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.